molecular formula C6H5N3S B009379 Thiazolo[5,4-c]pyridin-2-amine CAS No. 108310-79-8

Thiazolo[5,4-c]pyridin-2-amine

Cat. No. B009379
M. Wt: 151.19 g/mol
InChI Key: CUPNTGIGCVTGFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Thiazolo[5,4-c]pyridin-2-amine derivatives has been explored through different methods. One notable approach is a single-step preparation from chloronitropyridines and thioamides or thioureas, highlighting a versatile methodology for generating a range of derivatives with various substituents (Sahasrabudhe et al., 2009). Additionally, Sonawane et al. (2019) detailed an efficient synthesis route starting from 2-amino pyridine with ammonium thiocyanate, utilizing ceric ammonium nitrate and Dimethyl Sulphoxide as solvent for good yields (Sonawane et al., 2019).

Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-c]pyridin-2-amine exhibits interesting features, such as dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has shown the existence of competitive isomeric structures, which are stabilized via various intramolecular as well as intermolecular hydrogen bonding (Bhatia et al., 2013).

Chemical Reactions and Properties

The compound engages in various chemical reactions, including oxidative C–H functionalization, which is a pivotal strategy for synthesizing biologically potent derivatives. Mariappan et al. (2016) demonstrated a metal-free approach employing phenyliodine(III) bis(trifluoroacetate) as the oxidant, offering a broad substrate scope and efficient product purification (Mariappan et al., 2016).

Physical Properties Analysis

The physical properties, such as crystallization behavior and geometrical parameters, have been elucidated through spectral, X-ray, and DFT studies. For instance, Dani et al. (2013) characterized new compounds with thiazolo[5,4-c]pyridin-2-amine backbone, revealing their stable crystal structure and molecular geometry optimized using DFT methods (Dani et al., 2013).

Chemical Properties Analysis

Thiazolo[5,4-c]pyridin-2-amine derivatives exhibit diverse chemical properties, including significant antioxidant and cytotoxic activities. Shi et al. (2009) synthesized thiazolo[3,2-a]pyridine derivatives demonstrating potent capacities for scavenging free radicals and showing selective cytotoxicity towards tumor cell lines, indicating their promising biological activity (Shi et al., 2009).

Scientific Research Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Thiazolo[5,4-c]pyridin-2-amine derivatives have been synthesized and evaluated for their anti-inflammatory activity . These compounds are being studied as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used but can have side effects such as ulcerogenicity .

Methods of Application or Experimental Procedures

The compounds were synthesized using alkylation, cyanethylation, hydrolysis, and acylation reactions . The structures of the obtained compounds were confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis . The in vivo anti-inflammatory activity of the synthesized substances was assessed using the functional model of carrageenan-induced rat paw edema .

Results or Outcomes

The synthesized compounds demonstrated considerable anti-inflammatory effects. Some of them approach or exceed the comparative drug Ibuprofen in terms of activity .

Synthesis of Schiff Bases

Specific Scientific Field

Organic Chemistry

Summary of the Application

Thiazolo[5,4-c]pyridin-2-amine has been used in the synthesis of Schiff bases . Schiff bases are compounds that contain a functional group that is a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – not hydrogen .

Methods of Application or Experimental Procedures

Thiazolo[5,4-c]pyridin-2-amine was prepared by the reaction of 2-aminopyridine with ammonium thiocyanate . The aromatic aldehyde reacts with the synthesized compound thiazolo[5,4-c]pyridin-2-amine using a catalytic amount of Ni(NO3)2.6H2O at room temperature .

Results or Outcomes

The synthesized Schiff bases were characterized and confirmed based on FT-IR results .

Luminescent Sensing

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

Thiazolo[5,4-c]pyridin-2-amine has been used in the synthesis of Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) for luminescent sensing . Luminescent materials release energy in the form of electromagnetic radiation in the visible region in response to external stimuli .

Methods of Application or Experimental Procedures

Thiazolo[5,4-c]pyridin-2-amine was prepared by the reaction of 2-aminopyridine with ammonium thiocyanate . The synthesized compound was then used in the construction of MOFs and CPs .

Results or Outcomes

The synthesized MOFs and CPs were found to be effective in luminescent sensing .

Synthesis of Chlorobenzylidenethiazolo Pyridin-2-amine

Specific Scientific Field

Organic Chemistry

Summary of the Application

Thiazolo[5,4-c]pyridin-2-amine has been used in the synthesis of Chlorobenzylidenethiazolo Pyridin-2-amine .

Methods of Application or Experimental Procedures

Thiazolo 2-amino pyridine was prepared by the reaction of 2-aminopyridine with ammonium thiocyanate . The synthesized compound was then used in the synthesis of Chlorobenzylidenethiazolo Pyridin-2-amine .

Results or Outcomes

The synthesized compound was confirmed based on FT-IR results .

Organic Electronics and Solar Cells

Specific Scientific Field

Materials Science

Summary of the Application

Thiazolo[5,4-c]pyridin-2-amine has been used in applications dealing with organic electronics and solar cells . These materials are used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Methods of Application or Experimental Procedures

Thiazolo[5,4-c]pyridin-2-amine is incorporated into the organic semiconductor layer of these devices . The specific methods of application can vary depending on the type of device and the desired properties .

Results or Outcomes

The use of Thiazolo[5,4-c]pyridin-2-amine in organic electronics and solar cells can improve the performance of these devices .

Synthesis of Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

Thiazolo[5,4-c]pyridin-2-amine has been used in the synthesis of Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) . These materials have a wide range of applications, including gas storage, catalysis, drug delivery, and more .

Methods of Application or Experimental Procedures

Thiazolo[5,4-c]pyridin-2-amine is used as a ligand in the synthesis of MOFs and CPs . The specific methods of synthesis can vary depending on the desired properties of the MOF or CP .

Results or Outcomes

The synthesized MOFs and CPs have been found to be effective in their respective applications .

properties

IUPAC Name

[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPNTGIGCVTGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549831
Record name [1,3]Thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-c]pyridin-2-amine

CAS RN

108310-79-8
Record name [1,3]Thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DZ Wu, YG Zhi - Tetrahedron, 2016 - Elsevier
A practical approach to synthesize 2-aminothiazolo[5,4-c]pyridines from simple asymmetric pyridylthioureas was achieved by utilizing K 3 [Fe(CN) 6 ] as the oxidant. These reactions …
Number of citations: 1 www.sciencedirect.com
H Ma, W Lu, Z Sun, L Luo, D Geng, Z Yang, E Li… - European Journal of …, 2015 - Elsevier
The Smoothened (Smo) receptor is an important component of the hedgehog (Hh) signaling pathway, which plays a critical role during embryonic development. In adults, Hh signaling …
Number of citations: 23 www.sciencedirect.com
V Guhe, F Anjum, A Shafie, MI Hassan, VR Pasupuleti… - Molecules, 2022 - mdpi.com
In many regions of the world, Leishmaniasis is a cause of substantial mortality and ailment. Due to impediment in available treatment, development of novel and effective treatments is …
Number of citations: 3 www.mdpi.com

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